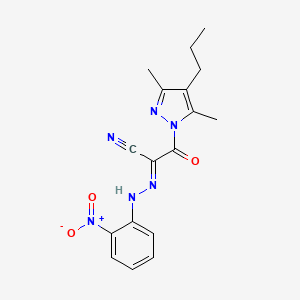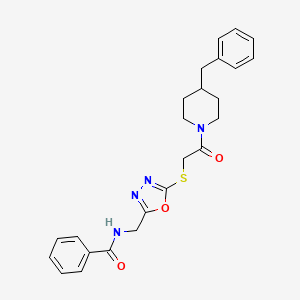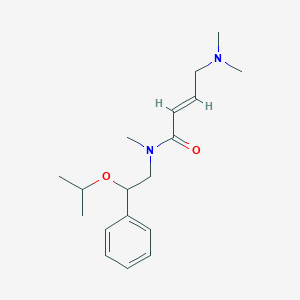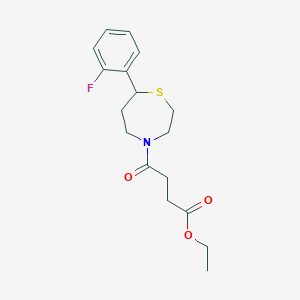
(1E)-2-(3,5-dimethyl-4-propylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1E)-2-(3,5-dimethyl-4-propylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyanide Intoxication and Antagonism Mechanisms The study by Way (1984) provides a comprehensive review of cyanide intoxication, focusing on its toxicology and pharmacology. It discusses cyanide's complex problems in modern society, not only from industrial pollution but also from its role in medicine and environmental factors. This background could offer a foundational understanding of how similar compounds might interact biologically and environmentally Way, 1984.
Nitrosamines and Environmental Implications Hottinger et al. (2014) explore sodium nitroprusside, highlighting the clinical use and associated risks of cyanide anion release, which could provide insight into handling similar compounds with caution in research and clinical settings Hottinger et al., 2014.
Toxicity of Cyanide Compounds Egekeze and Oehme (1980) discuss the toxicity of cyanide, including dietary, industrial, and environmental sources. Understanding the toxicity of cyanide and its compounds could be crucial for research involving similar chemical structures, ensuring safe and responsible scientific practices Egekeze and Oehme, 1980.
Analytical Methods for Cyanide and Nitrosamines Otu et al. (1996) review ion chromatography for analyzing cyanide and metal cyanide complexes, which could be pertinent for researching the analytical chemistry aspects of similar compounds Otu et al., 1996.
Disinfection By-products and Nitrogenous Compounds Bond et al. (2011) provide insights into nitrogenous disinfection by-products, including nitrosamines and cyanogen halides in water, which could inform environmental and health-related research involving cyanide derivatives Bond et al., 2011.
properties
IUPAC Name |
(1E)-2-(3,5-dimethyl-4-propylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-7-13-11(2)21-22(12(13)3)17(24)15(10-18)20-19-14-8-5-6-9-16(14)23(25)26/h5-6,8-9,19H,4,7H2,1-3H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWXBLOCHWLKQ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(N(N=C1C)C(=O)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2468627.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)